Msack

描述

属性

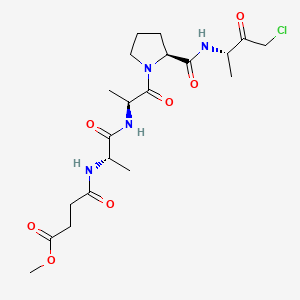

分子式 |

C20H31ClN4O7 |

|---|---|

分子量 |

474.9 g/mol |

IUPAC 名称 |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-chloro-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C20H31ClN4O7/c1-11(15(26)10-21)23-19(30)14-6-5-9-25(14)20(31)13(3)24-18(29)12(2)22-16(27)7-8-17(28)32-4/h11-14H,5-10H2,1-4H3,(H,22,27)(H,23,30)(H,24,29)/t11-,12-,13-,14-/m0/s1 |

InChI 键 |

UIYRKMRXXFXSTH-XUXIUFHCSA-N |

手性 SMILES |

C[C@@H](C(=O)CCl)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC |

规范 SMILES |

CC(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |

序列 |

AAPA |

同义词 |

methoxysuccinyl-alanyl-alanyl-prolyl-alanine chloromethyl ketone MSACK |

产品来源 |

United States |

Foundational & Exploratory

[Substitute "Compound Name" for the correct term]

An In-depth Technical Guide to Sotorasib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib, marketed under the brand names Lumakras and Lumykras, is a first-in-class, orally active inhibitor of the KRASG12C protein mutation.[1][2] This mutation is a key driver in several types of cancer. The development of sotorasib represents a significant breakthrough, targeting a protein that was long considered "undruggable".[3] This guide provides a comprehensive overview of sotorasib, including its mechanism of action, associated signaling pathways, quantitative data from clinical trials, and detailed experimental protocols.

Mechanism of Action

Sotorasib functions as a highly specific, covalent inhibitor of the KRASG12C mutant protein.[3][4] The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] It cycles between an active GTP-bound state and an inactive GDP-bound state.[1][2]

The G12C mutation, a single point mutation at codon 12, results in the substitution of glycine with cysteine.[1] This change impairs the protein's ability to hydrolyze GTP, locking it in a perpetually active state and leading to uncontrolled cell growth and tumor formation.[1][5]

Sotorasib selectively and irreversibly binds to the cysteine residue of the KRASG12C mutant.[3][4] This covalent bond is formed within a transiently accessible pocket, known as the switch-II pocket, only when the protein is in its inactive, GDP-bound state.[1][3] By binding to this pocket, sotorasib traps the KRASG12C protein in its inactive conformation, preventing the exchange of GDP for GTP.[3][4] This effectively blocks the downstream signaling cascades that drive oncogenesis.[3][4]

Signaling Pathways

The primary downstream signaling pathways hyperactivated by the KRASG12C mutation and subsequently inhibited by sotorasib are the MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase) pathways.[4] By locking KRASG12C in an inactive state, sotorasib prevents the activation of RAF, MEK, and ERK kinases in the MAPK cascade, which are crucial for transmitting growth signals to the nucleus.[3][4] This inhibition leads to decreased cell proliferation and the promotion of apoptosis in cancer cells.[4]

Furthermore, sotorasib has been shown to modulate the tumor microenvironment. Studies indicate that it can promote the expansion of tumor-infiltrating lymphocytes and enhance the signaling of TNFα and IFNγ, suggesting a role in augmenting the anti-tumor immune response.[6]

References

- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 4. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. aacrjournals.org [aacrjournals.org]

What is [Compound Name] and its chemical structure?

Osimertinib , marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small-cell lung cancer (NSCLC).[1][2] It was specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[3][4]

Chemical Identity and Structure

Osimertinib is a mono-anilino-pyrimidine compound.[4] It is administered as a mesylate salt.[1] The drug's chemical name is N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[1][5]

The chemical structure of Osimertinib is provided below:

Source: Wikimedia Commons

Source: Wikimedia Commons

Table 1: Chemical and Physical Properties of Osimertinib

| Property | Value | Reference |

| IUPAC Name | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | [1] |

| Molecular Formula | C28H33N7O2 | [1][5] |

| Molar Mass | 499.619 g·mol−1 | [1] |

| CAS Number | 1421373-65-0 | [5] |

| DrugBank ID | DB09330 | [1] |

| PubChem CID | 71496458 | [1] |

Mechanism of Action

Osimertinib is an irreversible inhibitor that potently and selectively targets mutant forms of EGFR, including those with sensitizing mutations (such as L858R or exon 19 deletion) and the T790M resistance mutation.[4][6][7] It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, which irreversibly blocks its activity.[4][6][8] This inhibition prevents the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, that are crucial for cell proliferation and survival.[6][9] A key advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which is believed to contribute to a more manageable side-effect profile compared to earlier-generation TKIs.[4][7]

Caption: EGFR signaling pathway and the point of irreversible inhibition by Osimertinib.

Pharmacokinetics

Osimertinib exhibits linear pharmacokinetics, with a median time to Cmax of 6 hours.[1] It is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][10] The drug has an estimated mean half-life of 48 hours and is eliminated mainly through feces (68%) and to a lesser extent, urine (14%).[1][11]

Table 2: Summary of Osimertinib Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Time to Cmax (Tmax) | 6 hours (median) | [1] |

| Half-life (t1/2) | ~48 hours | [1][11] |

| Oral Clearance (CL/F) | 14.3 L/h | [1][11] |

| Metabolism | Primarily via CYP3A4 and CYP3A5 | [1][10] |

| Excretion | 68% in feces, 14% in urine | [1][11] |

| Active Metabolites | AZ5104 and AZ7550 (~10% of parent exposure each) | [10][12] |

Clinical Efficacy

Osimertinib has demonstrated significant efficacy in multiple clinical trials, both as a first-line treatment for EGFR-mutated NSCLC and as a second-line treatment for patients with the T790M resistance mutation.

Table 3: Summary of Key Phase III Clinical Trial Results

| Trial | Setting | Comparison | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |

| FLAURA | 1st-Line | Osimertinib vs. 1st-Gen TKI (Gefitinib/Erlotinib) | 18.9 months vs. 10.2 months | 38.6 months vs. 31.8 months | [13][14] |

| AURA3 | 2nd-Line (T790M+) | Osimertinib vs. Platinum-Pemetrexed Chemotherapy | 10.1 months vs. 4.4 months | Not the primary endpoint | [11] |

| FLAURA2 | 1st-Line | Osimertinib + Chemo vs. Osimertinib Monotherapy | 25.5 months vs. 16.7 months | Statistically significant improvement reported | [15] |

| ADAURA | Adjuvant (Stage IB-IIIA) | Osimertinib vs. Placebo | Hazard Ratio: 0.27 | 51% reduction in the risk of death (HR: 0.49) | [16] |

Mechanisms of Acquired Resistance

Despite the efficacy of Osimertinib, acquired resistance inevitably develops.[3] These resistance mechanisms are broadly classified as either EGFR-dependent (on-target) or EGFR-independent (off-target).[3][17]

-

EGFR-Dependent Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene at the C797S residue in exon 20.[8][17][18] This mutation prevents the covalent binding of Osimertinib to the EGFR kinase domain. Other rare EGFR mutations have also been identified.[18]

-

EGFR-Independent Resistance: These mechanisms involve the activation of alternative "bypass" signaling pathways that allow the cancer cells to survive and proliferate despite EGFR inhibition.[3] Common bypass pathways include MET amplification, HER2 amplification, and activation of the RAS-MAPK pathway through mutations in genes like KRAS or BRAF.[8][19] Phenotypic transformation, such as the transition from NSCLC to small-cell lung cancer (SCLC), is another form of resistance.[3]

Caption: Overview of acquired resistance mechanisms to Osimertinib.

Experimental Protocols

In Vivo Antitumor Activity Assessment in Xenograft Models

This protocol provides a generalized methodology for evaluating the efficacy of Osimertinib in preclinical mouse models, based on descriptions of such experiments.[4]

-

Cell Culture and Implantation:

-

Culture human NSCLC cell lines harboring relevant EGFR mutations (e.g., PC-9 for ex19del, H1975 for L858R/T790M).

-

Harvest cells during the exponential growth phase.

-

Implant a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

-

Tumor Growth and Treatment Initiation:

-

Monitor mice regularly for tumor formation and growth. Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2).

-

When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare Osimertinib in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80).

-

Administer Osimertinib orally (p.o.) once daily at specified doses (e.g., 5, 10, 25 mg/kg).

-

The control group receives the vehicle only.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor for any signs of toxicity.

-

The study endpoint may be a specific time point (e.g., 21 days) or when tumors in the control group reach a maximum allowed size.

-

-

Data Analysis:

-

Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the control group.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.

-

At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blot for phosphorylated EGFR).

-

Caption: Workflow for a preclinical xenograft study of Osimertinib.

Safety and Adverse Events

The most common adverse effects associated with Osimertinib are generally considered manageable.[1][11]

Table 4: Common Adverse Events Reported in Clinical Trials (>10% incidence)

| Adverse Event | Frequency | Reference |

| Diarrhea | Very Common | [1][13] |

| Rash | Very Common | [1][13] |

| Dry Skin / Itchy Skin | Very Common | [1] |

| Nail Toxicity / Paronychia | Very Common | [1][13] |

| Stomatitis (Sore Mouth) | Very Common | [1][13] |

| Musculoskeletal Pain | Very Common | [13] |

| Fatigue | Very Common | [13] |

| Decreased Platelet Count | Very Common | [1] |

| Decreased Leukocyte Count | Very Common | [1] |

| Decreased Neutrophil Count | Very Common | [1] |

Interstitial lung disease (ILD)/pneumonitis is a less common but serious adverse event that has been reported.[1][13]

References

- 1. Osimertinib - Wikipedia [en.wikipedia.org]

- 2. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 7. Facebook [cancer.gov]

- 8. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tagrissohcp.com [tagrissohcp.com]

- 14. A Phase II Trial of Osimertinib as the First-Line Treatment of Non–Small Cell Lung Cancer Harboring Activating EGFR Mutations in Circulating Tumor DNA: LiquidLung-O-Cohort 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cancernetwork.com [cancernetwork.com]

- 16. youtube.com [youtube.com]

- 17. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]

Imatinib: A Technical Guide to its Mechanism of Action in Cellular Pathways

Of course, to provide you with a detailed technical guide on the mechanism of action of a specific compound, please first specify the name of the compound you are interested in.

Once you provide the compound name, I will proceed to generate a comprehensive report that includes:

-

In-depth analysis of its mechanism of action in cellular pathways.

-

Clearly structured tables summarizing all quantitative data.

-

Detailed methodologies for key experiments.

-

High-quality diagrams of signaling pathways and experimental workflows using Graphviz (DOT language), adhering to your specific formatting requirements.

This guide provides a detailed overview of the molecular mechanism of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs).

Core Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. By occupying this site, it locks the kinase in a closed or inactive conformation, preventing the transfer of a phosphate group from ATP to its tyrosine residue substrates. This action effectively blocks the downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival. The primary targets of Imatinib are the BCR-Abl fusion protein, c-Kit, and the Platelet-Derived Growth Factor Receptor (PDGF-R).

Key Cellular Pathways Targeted by Imatinib

The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-Abl fusion gene. The resulting BCR-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled proliferation of hematopoietic cells. Imatinib directly inhibits the kinase activity of BCR-Abl, leading to the induction of apoptosis in CML cells.

GISTs are mesenchymal tumors of the gastrointestinal tract that are often driven by gain-of-function mutations in the c-Kit proto-oncogene. These mutations result in a constitutively active c-Kit receptor tyrosine kinase, which promotes tumor growth and survival. Imatinib is highly effective in treating GISTs by inhibiting the kinase activity of the mutated c-Kit protein.

Quantitative Data

The efficacy of Imatinib is quantified by its inhibitory concentration (IC50) values against its target kinases.

| Target Kinase | Mutation Status | IC50 (nM) | Disease Context |

| Abl | Native | 25-50 | CML |

| BCR-Abl | Fusion Protein | 25-50 | CML |

| c-Kit | Wild-Type | 100 | - |

| c-Kit | Exon 11 Mutation | 10-50 | GIST |

| PDGF-Rα | Wild-Type | 50-100 | - |

| PDGF-Rα | D842V Mutation | >10,000 | GIST (Resistance) |

Data compiled from various in vitro kinase assays.

Experimental Protocols

This protocol outlines a general method for determining the IC50 of Imatinib against a target kinase.

Methodology:

-

Plate Preparation: Recombinant target kinase, a specific peptide substrate, and ATP are added to the wells of a 96-well plate in a suitable kinase buffer.

-

Compound Addition: Imatinib is serially diluted to a range of concentrations and added to the wells. Control wells with no inhibitor (positive control) and no kinase (negative control) are included.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

Reaction Termination and Detection: The kinase reaction is stopped, and a detection reagent is added. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is then converted to a luminescent signal.

-

Data Acquisition: The luminescence or fluorescence is measured using a plate reader.

-

Data Analysis: The signal is plotted against the logarithm of the Imatinib concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

This method is used to assess the effect of Imatinib on the phosphorylation of downstream effector proteins in whole-cell lysates.

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., K562 for CML) are cultured and treated with varying concentrations of Imatinib for a specified time.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-CrkL). A primary antibody for the total form of the protein and a loading control (e.g., β-actin) are used on separate blots or after stripping for normalization.

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: The band intensities are quantified to determine the relative levels of the phosphorylated protein in Imatinib-treated versus untreated cells.

Resistance Mechanisms

Resistance to Imatinib can develop through various mechanisms, including:

-

Point mutations in the Abl kinase domain: These mutations can prevent Imatinib from binding effectively.

-

Amplification of the BCR-Abl gene: This leads to overexpression of the target protein, overwhelming the inhibitory capacity of the drug.

-

Activation of alternative signaling pathways: Cancer cells can bypass the inhibited pathway to maintain their growth and survival.

-

Changes in drug efflux and influx: Alterations in drug transporters can reduce the intracellular concentration of Imatinib.

A Technical Guide to the Discovery and Scientific History of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsalicylic acid, commonly known as aspirin, is one of the most widely used medications globally.[1] Its history spans millennia, from the use of willow bark in ancient civilizations to its synthesis and eventual elucidation of its complex biochemical mechanisms.[1][2] This document provides an in-depth technical overview of the discovery, history, and scientific investigation of aspirin. It details the key experiments that defined its therapeutic actions, presents quantitative data on its enzymatic interactions, and visualizes the core signaling pathways it modulates.

Early History and Discovery

The use of salicylate-containing plants for medicinal purposes dates back over 3,500 years, with ancient Sumerian and Egyptian texts describing the use of willow bark to reduce pain and fever.[1] However, the modern scientific investigation began in the 18th and 19th centuries.

-

1763: Reverend Edward Stone presented a report to the Royal Society on the successful use of dried, powdered willow bark for treating fevers.[2][3][4]

-

1828: Joseph Buchner, a professor at Munich University, isolated the active compound from willow, naming the bitter, yellow crystals "salicin".[2]

-

1853: French chemist Charles Gerhardt synthesized acetylsalicylic acid, but his preparation was impure and unstable.[3]

-

1876: The first rigorous clinical trial of salicin demonstrated its ability to cause remission of fever and joint inflammation in patients with rheumatism.[2][4]

Chemical Synthesis and Commercialization

The journey from the unstable compound to a viable pharmaceutical product was completed at the Bayer company in Germany.

On August 10, 1897, Felix Hoffmann, a chemist at Bayer, synthesized a chemically pure and stable form of acetylsalicylic acid.[5][6][7] This achievement was reportedly motivated by the need for a medication to treat his father's rheumatism that would be less irritating to the stomach than sodium salicylate.[5][8] Bayer patented the compound and marketed it under the trade name "Aspirin" in 1899.[2][7] The name was derived from "A" for acetyl, "spir" from the plant Spiraea ulmaria (meadowsweet), a source of salicylates, and "in," a common drug suffix at the time.[2][3]

Elucidation of the Mechanism of Action: The COX Pathway

For decades, aspirin was used effectively without a clear understanding of how it worked. The pivotal discovery came in 1971 from the work of British pharmacologist Sir John Vane.

Vane demonstrated that aspirin's effects are due to its ability to inhibit the biosynthesis of prostaglandins.[9][10][11] Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. Vane's research showed that aspirin blocks the cyclooxygenase (COX) enzyme, which is essential for converting arachidonic acid into prostaglandins.[9][10][12] This discovery, for which Vane was awarded the Nobel Prize in Physiology or Medicine in 1982, revolutionized the understanding of aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs).[2][13][14]

Further research identified two main isoforms of the COX enzyme:

-

COX-1: Constitutively expressed in many tissues, including platelets and the stomach lining, where it is involved in protective functions.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation.[9]

Aspirin acts by irreversibly acetylating a serine residue in the active site of both COX-1 and COX-2, which differentiates it from most other NSAIDs that are reversible inhibitors.[10] Its preferential inhibition of COX-1 in platelets is the basis for its use as an anti-clotting agent.[10][15]

Signaling Pathway Visualization

The following diagram illustrates the arachidonic acid cascade and the inhibitory action of aspirin.

References

- 1. The first 3500 years of aspirin history from its roots - A concise summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. study.com [study.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Felix Hoffmann | Science History Institute [sciencehistory.org]

- 6. Felix Hoffmann - Wikipedia [en.wikipedia.org]

- 7. ASPIRIN SYNTHESIS · The History of Aspirin · Duke University Library Exhibits [exhibits.library.duke.edu]

- 8. The discovery of aspirin: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vane's discovery of the mechanism of action of aspirin changed our understanding of its clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aspirin - Wikipedia [en.wikipedia.org]

- 11. History of Aspirin and Its Mechanism of Action | Semantic Scholar [semanticscholar.org]

- 12. Anti-inflammatory effects of chronic aspirin on brain arachidonic acid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sir John Vane Nobel Prize-winner who discovered how aspirin works | The Herald [heraldscotland.com]

- 14. Aspirin: Turn-of-the-Century Miracle Drug | Science History Institute [sciencehistory.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Aspirin (Acetylsalicylic Acid)

Of course. Let's use Aspirin (Acetylsalicylic Acid) as the subject for this technical guide.

This guide provides a detailed overview of the essential physical and chemical properties of Aspirin, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Data

The fundamental physicochemical properties of Aspirin are summarized below. These parameters are critical for its formulation, delivery, and pharmacokinetic behavior.

Table 1: Key Physical and Chemical Properties of Aspirin

| Property | Value | Units | Notes |

| IUPAC Name | 2-Acetoxybenzoic acid[1][2] | - | |

| Chemical Formula | C₉H₈O₄[1][2][3][4] | - | |

| Molar Mass | 180.16 | g/mol | [1][2][3][5] |

| Appearance | White, crystalline powder[2][6] | - | Can appear as colorless crystals.[2] |

| Melting Point | 135-136 | °C | Decomposes above 140°C.[1][2][5][6][7] |

| Boiling Point | 140 | °C | Decomposes.[1][2][5][6][7] |

| Density | 1.40 | g/cm³ | [1][2][5][7] |

| pKa | 3.5 | - | At 25°C.[1][8] |

| Solubility in Water | 3 | g/L | At 20-25°C.[1] |

| Solubility in Ethanol | High | - | Freely soluble.[9] |

| UV/Vis Spectra | λmax: 226, 275 | nm |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of Aspirin are outlined below.

2.1. Determination of Melting Point

-

Principle: The melting point is determined as the temperature at which the crystalline solid transitions to a liquid state. This is a key indicator of purity.

-

Methodology (Capillary Method):

-

A small, finely powdered sample of Aspirin is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For pure Aspirin, this range is typically narrow.

-

2.2. Determination of Aqueous Solubility

-

Principle: Solubility is quantified by creating a saturated solution and measuring the concentration of the dissolved solute.

-

Methodology (Shake-Flask Method):

-

An excess amount of Aspirin is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove undissolved solid.

-

The concentration of Aspirin in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

2.3. Determination of pKa (Acid Dissociation Constant)

-

Principle: The pKa is the pH at which the ionized and unionized forms of the molecule are present in equal concentrations.

-

Methodology (Potentiometric Titration):

-

A known quantity of Aspirin is dissolved in a suitable solvent (e.g., a water-ethanol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., Sodium Hydroxide, NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Mechanism of Action and Signaling Pathway

Aspirin's primary therapeutic effect is derived from its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This action blocks the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.

Workflow: Aspirin Synthesis

The following diagram illustrates a standard laboratory workflow for the synthesis of Aspirin.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Aspirin Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Notes on The Properties of Aspirin [unacademy.com]

- 7. Aspirin Formula - Meaning, Structure, Properties, and FAQs [vedantu.com]

- 8. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Review of literature on [Compound Name]'s biological activity

< A Technical Guide to the Biological Activity of Rapamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus, has garnered significant attention for its potent and specific inhibition of the mechanistic Target of Rapamycin (mTOR).[1] As a central regulator of cell growth, proliferation, metabolism, and survival, the mTOR signaling pathway is a critical area of study in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2][3][4] This technical guide provides an in-depth review of the literature on Rapamycin's biological activity, focusing on its mechanism of action, the intricacies of the mTOR signaling pathway, quantitative efficacy data, and detailed experimental protocols for its study.

Mechanism of Action

Rapamycin exerts its biological effects through a unique gain-of-function mechanism.[5] Upon entering the cell, it forms a high-affinity complex with the immunophilin FK506-binding protein 12 (FKBP12).[6][7] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase.[6][8] This interaction allosterically inhibits the activity of mTOR Complex 1 (mTORC1), a key multi-protein complex in the mTOR signaling pathway.[7][9] While mTORC1 is highly sensitive to Rapamycin, mTOR Complex 2 (mTORC2) is generally considered less sensitive to acute Rapamycin treatment, though long-term exposure can affect its assembly and function in certain cell types.[3][7]

The mTOR Signaling Pathway

The mTOR pathway is a crucial signaling cascade that integrates cues from growth factors, nutrients, and cellular energy status to regulate fundamental cellular processes.[2][9] mTOR kinase is the core component of two distinct complexes, mTORC1 and mTORC2.[6]

-

mTORC1: This complex is composed of mTOR, Raptor, mLST8/GβL, PRAS40, and DEPTOR.[2] It is activated by upstream signals such as growth factors (via the PI3K-AKT pathway), amino acids, and cellular energy levels.[3] Activated mTORC1 promotes cell growth and proliferation by phosphorylating key downstream targets, including S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and ribosome biogenesis.[10] Rapamycin's inhibition of mTORC1 leads to the dephosphorylation of these substrates, resulting in a G1 phase cell cycle arrest and the induction of autophagy.[11]

-

mTORC2: This complex contains mTOR, Rictor, mSIN1, Protor1/2, mLST8/GβL, and DEPTOR.[2] It is primarily involved in cytoskeletal organization, cell survival, and metabolism.[3] A key substrate of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[3]

The differential sensitivity of mTORC1 and mTORC2 to Rapamycin is a critical aspect of its biological activity and therapeutic applications.[12]

Caption: Simplified mTOR signaling pathway showing activation, downstream effects, and the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.

Quantitative Data on Biological Activity

The half-maximal inhibitory concentration (IC50) of Rapamycin varies significantly across different cell lines, reflecting the complex interplay of cellular context and signaling pathway activation.[12] This variability underscores the importance of empirical determination of optimal concentrations for specific experimental systems.

| Cell Line Type | Cell Line | IC50 (approximate) | Reference |

| Breast Cancer | MCF-7 | 20 nM | [12] |

| Breast Cancer | MDA-MB-231 | 0.1061 µM | [13] |

| Breast Cancer | MDA-MB-468 | >10 µM | [13] |

| Hepatoma | HuH7 | 182 µg/mL (with Cetuximab) | [14] |

| Hepatoma | HepG2 | 169 µg/mL (with Cetuximab) | [14] |

| Oral Cancer | Ca9-22 | 15 µM | [15] |

Note: IC50 values can be influenced by assay conditions, duration of exposure, and the specific endpoint measured (e.g., inhibition of proliferation vs. inhibition of S6K1 phosphorylation). Some cancer cells exhibit high sensitivity with IC50 values less than 1 nM, while others require concentrations around 100 nM for the suppression of S6K1 phosphorylation.[12]

Experimental Protocols

Studying the effects of Rapamycin requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Cell Culture and Treatment

-

Cell Line Maintenance: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.

-

Rapamycin Stock Solution: Prepare a high-concentration stock solution of Rapamycin (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C.

-

Dose-Response Experiment: To determine the optimal concentration, seed cells in multi-well plates and treat with a serial dilution of Rapamycin for a specified duration (e.g., 24, 48, 72 hours).

-

Cell Viability/Proliferation Assay: Assess cell viability using assays such as MTT, or measure proliferation with methods like [3H]-thymidine incorporation or EdU assays.[14][16]

Western Blotting for mTOR Pathway Activity

Western blotting is a fundamental technique to assess the phosphorylation status of key mTOR pathway proteins, providing a direct measure of Rapamycin's inhibitory effect.

-

Cell Lysis: After treatment with Rapamycin, wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, S6K1, 4E-BP1, and Akt.

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Caption: Standard experimental workflow for Western blot analysis to assess mTOR pathway inhibition by Rapamycin.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay can be used to verify the interaction between Rapamycin and mTOR.[17]

-

Cell Lysis: Prepare cell lysates as described for Western blotting.

-

Drug Incubation: Incubate aliquots of the lysate with varying concentrations of Rapamycin or a vehicle control.

-

Proteolysis: Add a protease (e.g., pronase) to the lysates and incubate for a specific time to allow for protein digestion. The binding of Rapamycin to mTOR is expected to confer protection from proteolysis.

-

Quenching and Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blotting for mTOR. A higher amount of intact mTOR in the Rapamycin-treated samples compared to the control indicates a direct interaction.[17]

Conclusion

Rapamycin remains an invaluable tool for dissecting the complexities of the mTOR signaling pathway and holds significant therapeutic promise.[1][10] Its specific mechanism of action, involving the formation of a ternary complex with FKBP12 and mTOR, makes it a highly selective inhibitor of mTORC1.[7] A thorough understanding of its biological activity, coupled with robust experimental design and quantitative analysis, is essential for researchers and drug development professionals seeking to leverage the therapeutic potential of mTOR inhibition. The protocols and data presented in this guide provide a solid foundation for the investigation and application of Rapamycin in a research setting.

References

- 1. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR - Wikipedia [en.wikipedia.org]

- 7. Large FK506-Binding Proteins Shape the Pharmacology of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Tirzepatide in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirzepatide is a novel, first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist.[1] It is a 39-amino-acid synthetic peptide with a C20 fatty diacid moiety that enhances its half-life, allowing for once-weekly administration in clinical settings.[2] Tirzepatide's unique mechanism of action, which combines the synergistic effects of GIP and GLP-1 signaling, has demonstrated significant efficacy in improving glycemic control and promoting weight loss.[1][3] These application notes provide detailed protocols for the use of Tirzepatide in a laboratory setting to investigate its pharmacological properties and therapeutic potential.

Mechanism of Action

Tirzepatide functions as a dual agonist, activating both the GIP and GLP-1 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade in pancreatic β-cells results in enhanced glucose-dependent insulin secretion.[2]

Tirzepatide exhibits an "imbalanced" and "biased" agonism. It has a greater affinity and potency for the GIP receptor compared to the GLP-1 receptor.[5][6] Furthermore, at the GLP-1 receptor, Tirzepatide shows signaling bias, favoring the Gαs/cAMP pathway over β-arrestin recruitment.[5][7] This biased agonism is thought to contribute to its potent therapeutic effects while potentially mitigating some of the adverse effects associated with strong β-arrestin activation.[5]

Data Presentation

In Vitro Activity of Tirzepatide

| Parameter | GIP Receptor | GLP-1 Receptor | Cell Line | Reference |

| cAMP Accumulation (EC₅₀) | ||||

| Tirzepatide | ~0.379 nM | ~0.617 nM (partial agonist) | HEK293 | [6] |

| Native GIP (1-42) | ~1.43 nM | - | HEK293 | [6] |

| Native GLP-1 (7-36) | - | ~1.63 nM | HEK293 | [6] |

| β-Arrestin Recruitment (EC₅₀) | ||||

| Tirzepatide | ~2.34 nM | Low efficacy, partial agonist | CHO-K1 | [6] |

| Native GIP (1-42) | ~1.58 nM | - | CHO-K1 | [6] |

| Native GLP-1 (7-36) | - | ~3.26 nM | CHO-K1 | [6] |

In Vivo Effects of Tirzepatide in Mouse Models

| Animal Model | Treatment and Dosage | Key Findings | Reference |

| Diet-Induced Obese (DIO) Mice | 10 nmol/kg, daily subcutaneous injection | Significant decrease in body weight and food intake. Lower levels of glucose, insulin, c-peptide, and leptin. | [8] |

| db/db Mice | 30 nmol/kg, subcutaneous injection twice a week for 4 weeks | Significant reduction in blood glucose and body weight. Increased β-cell mass and improved insulin granule quality. | [9] |

| Diet-Induced Obese (DIO) Mice | Escalating doses, 3-40 nmol/kg, every other day for 13 weeks | Reduced caloric intake, sustained weight loss, decreased adiposity, and ameliorated obesity-induced metabolic changes. | [10] |

Experimental Protocols

In Vitro Assays

Protocol 1: cAMP Accumulation Assay

This protocol is designed to measure the potency and efficacy of Tirzepatide in activating Gαs-coupled signaling downstream of the GIP and GLP-1 receptors.

Materials:

-

HEK293 cells stably expressing human GIP receptor or human GLP-1 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well or 384-well microplates

-

Serum-free medium

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Tirzepatide and control agonists (native GIP, native GLP-1)

-

cAMP detection kit (e.g., HTRF or ELISA-based)

-

Plate reader

Procedure:

-

Cell Culture: Culture HEK293 cells expressing either the human GIP or GLP-1 receptor in appropriate growth medium.

-

Cell Seeding: Plate the cells in microplates and allow them to adhere overnight.

-

Assay Preparation: Wash the cells with serum-free medium and then incubate with a phosphodiesterase inhibitor in serum-free medium for a specified time (e.g., 15-30 minutes) at 37°C.

-

Compound Addition: Prepare serial dilutions of Tirzepatide and control agonists. Add the compounds to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.[11]

-

Cell Lysis and cAMP Detection: Lyse the cells to release intracellular cAMP. Quantify cAMP levels using a competitive immunoassay according to the manufacturer's instructions.[11]

-

Data Analysis: Generate dose-response curves and calculate EC₅₀ values to determine the potency of Tirzepatide at each receptor.

Protocol 2: β-Arrestin Recruitment Assay

This protocol assesses the biased agonism of Tirzepatide by measuring its ability to recruit β-arrestin to the GLP-1 receptor.

Materials:

-

CHO-K1 cell line engineered for β-arrestin recruitment assays (e.g., DiscoverX PathHunter® β-arrestin cell line) co-expressing the GLP-1 receptor tagged with a ProLink fragment of β-galactosidase and β-arrestin tagged with an Enzyme Acceptor fragment.[1]

-

Cell culture medium

-

Microplates

-

Tirzepatide and control agonists

-

Detection reagents containing a chemiluminescent substrate

-

Luminometer

Procedure:

-

Cell Seeding: Plate the engineered CHO-K1 cells in microplates and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of Tirzepatide and control agonists. Add the compounds to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Signal Detection: Add the detection reagents to the cells and incubate at room temperature for a specified time (e.g., 60 minutes).[1]

-

Signal Measurement: Read the chemiluminescent signal using a luminometer. The signal intensity is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Construct dose-response curves and determine the EC₅₀ and Eₘₐₓ values for Tirzepatide. Compare the β-arrestin recruitment profile to the cAMP accumulation profile to assess signaling bias.

In Vivo Studies

Protocol 3: Evaluation of Tirzepatide in Diet-Induced Obese (DIO) Mice

This protocol outlines a study to assess the effects of Tirzepatide on body weight, food intake, and metabolic parameters in a mouse model of obesity.

Materials:

-

Male C57BL/6 mice

-

High-fat diet (e.g., 60% fat)

-

Control diet

-

Tirzepatide

-

Vehicle (e.g., Tris-HCl pH 8.0 + 0.02% PS80)

-

Animal scale

-

Food intake monitoring system

-

Equipment for blood collection and analysis (e.g., glucometer, ELISA kits for insulin, leptin)

Procedure:

-

Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 2-4 weeks) to induce obesity. A control group should be maintained on a control diet.[8]

-

Randomization and Treatment: Randomize the obese mice into treatment and vehicle control groups based on body weight. Administer Tirzepatide (e.g., 10 nmol/kg) or vehicle via daily subcutaneous injection.[8][12]

-

Monitoring:

-

Data Analysis: Compare the changes in body weight, food intake, and metabolic parameters between the Tirzepatide-treated and vehicle control groups.

Protocol 4: Evaluation of Tirzepatide in db/db Mice

This protocol is for studying the effects of Tirzepatide in a genetic model of type 2 diabetes.

Materials:

-

db/db mice (e.g., BKS.Cg-/+ Leprdb/+ Leprdb/Jcl)

-

Tirzepatide

-

Vehicle (e.g., phosphate-buffered saline)

-

Animal scale

-

Glucometer

-

Equipment for tissue collection and analysis (e.g., histology, gene expression analysis)

Procedure:

-

Animal Model: Use db/db mice, which are a model of obese type 2 diabetes.[9]

-

Treatment: At a specified age (e.g., 7 weeks), begin treatment with Tirzepatide (e.g., 30 nmol/kg) or vehicle via subcutaneous injection twice a week for a specified duration (e.g., 4 weeks).[9]

-

Monitoring:

-

Blood Glucose and Body Weight: Monitor blood glucose and body weight regularly.

-

Pancreatic and Hepatic Analysis: At the end of the study, sacrifice the mice and collect the pancreas and liver for analysis. Assess β-cell mass, insulin granule quality, and hepatic steatosis through histological and molecular techniques.[9]

-

-

Data Analysis: Compare the effects of Tirzepatide on glycemic control, body weight, and pancreatic and hepatic parameters to the vehicle control group.

Mandatory Visualization

Caption: Tirzepatide's dual agonist signaling pathway.

Caption: General workflow for in vitro characterization of Tirzepatide.

Caption: Workflow for in vivo studies of Tirzepatide in mouse models.

References

- 1. benchchem.com [benchchem.com]

- 2. Pancreatic Safety of Tirzepatide and Its Effects on Islet Cell Function: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]

- 7. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mcgill.ca [mcgill.ca]

- 9. Tirzepatide, a dual glucose-dependent insulinotropic polypeptide/glucagon-like peptide 1 receptor agonist, exhibits favourable effects on pancreatic β-cells and hepatic steatosis in obese type 2 diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tirzepatide attenuates mammary tumor progression in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. biorxiv.org [biorxiv.org]

Application Notes and Protocols for ICG-001 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of ICG-001 in various animal models. ICG-001 is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway by disrupting the interaction between β-catenin and CREB-binding protein (CBP).[1][2][3][4] This targeted mechanism of action makes it a valuable tool for preclinical research in oncology, fibrosis, and regenerative medicine.

Mechanism of Action

The canonical Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in numerous diseases, including cancer.[5][6][7] Upon activation of the Wnt pathway, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and recruits coactivators, primarily CBP and its close homolog p300, to initiate the transcription of target genes involved in proliferation, survival, and differentiation.[3]

ICG-001 selectively binds to the N-terminal region of CBP, preventing its interaction with β-catenin.[3][8] This specific inhibition redirects β-catenin to bind with p300, which can lead to the activation of genes associated with cellular differentiation.[4][5] This selective modulation of gene transcription underlies the therapeutic potential of ICG-001.

Quantitative Data Summary

The following table summarizes the dosages and administration routes of ICG-001 used in various animal models as reported in the literature. This information can serve as a starting point for designing new in vivo studies.

| Animal Model | Disease Model | Dosage | Administration Route | Frequency | Vehicle | Reference |

| SCID-beige Mice | Multiple Myeloma | 100 mg/kg | Intraperitoneal (i.p.) | Twice per day | Not Specified | [9] |

| Nude Mice | Osteosarcoma | 50 mg/kg/day | Not Specified | Daily | DMSO | [7][10] |

| Nude Mice | Colon Cancer (SW620 xenograft) | 150 mg/kg | Intravenous (i.v.) | Not Specified (over 19 days) | Not Specified | [2] |

| Rats | Myocardial Infarction | 50 mg/kg/day | Subcutaneous (s.c.) | Daily for 10 days | Not Specified | [11] |

| Nude Mice | Meningioma (patient-derived xenograft) | 10 mg/kg | Intraperitoneal (i.p.) | Once a week | 20% PEG300, 5% solutol, 3.75% dextrose, 1% DMSO in PBS | [12] |

| Mice | Acute Lymphoblastic Leukemia | Not Specified | Subcutaneous (via micro-osmotic pump) | Continuous | Not Specified | [4] |

Experimental Protocols

General Guidelines for ICG-001 Preparation and Administration

ICG-001 is a hydrophobic molecule and requires appropriate solubilization for in vivo administration. A common approach involves dissolving ICG-001 in a small amount of an organic solvent like DMSO, followed by dilution in a suitable vehicle such as polyethylene glycol (PEG), Solutol, or saline. It is crucial to prepare the working solution fresh on the day of use to ensure its stability and efficacy.[2]

Example Vehicle Formulation: For intraperitoneal injection in a meningioma xenograft model, a vehicle consisting of 20% PEG300, 5% Solutol HS 15, 3.75% dextrose, and 1% DMSO in phosphate-buffered saline (PBS) has been successfully used.[12]

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ICG-001 in a subcutaneous xenograft model, based on methodologies described for multiple myeloma and osteosarcoma.[9][10]

1. Cell Culture and Implantation:

- Culture the desired cancer cell line (e.g., RPMI-8226 for multiple myeloma) under standard conditions.[9]

- Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium, such as a mixture of medium and Matrigel, to enhance tumor formation.

- Inject the cell suspension (typically 1-10 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., SCID-beige or nude mice).

2. Tumor Growth Monitoring and Treatment Initiation:

- Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals (e.g., twice a week).

- Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[9]

- Once tumors reach a predetermined size (e.g., ~30 mm³), randomize the mice into treatment and control groups.[12]

3. ICG-001 Administration:

- Prepare the ICG-001 solution at the desired concentration in a suitable vehicle.

- Administer ICG-001 to the treatment group via the chosen route (e.g., intraperitoneal injection). The control group should receive the vehicle alone.

- The dosage and frequency will depend on the specific tumor model and should be determined based on literature or pilot studies (e.g., 100 mg/kg, twice daily for a multiple myeloma model).[9]

4. Efficacy and Toxicity Assessment:

- Continue to monitor tumor volume and body weight of the animals throughout the study. Significant weight loss may indicate toxicity.[12]

- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Protocol 2: Evaluation of ICG-001 in a Myocardial Infarction Rat Model

This protocol is adapted from a study investigating the therapeutic effects of ICG-001 on cardiac function following myocardial infarction in rats.[11]

1. Induction of Myocardial Infarction:

- Surgically induce myocardial infarction in adult female rats by ligating the left anterior descending coronary artery.

2. ICG-001 Administration:

- On the day of the surgery, begin the administration of ICG-001 or vehicle.

- For example, administer ICG-001 subcutaneously at a dose of 50 mg/kg/day for a duration of 10 days.[11]

3. Assessment of Cardiac Function:

- At a predetermined time point after the cessation of treatment (e.g., 4 weeks post-surgery), assess cardiac contractile function.

- A common method is left ventricular angiography to measure the ejection fraction.[11]

4. Histological and Molecular Analysis:

- After functional assessment, harvest the hearts for histological analysis to evaluate infarct size and tissue remodeling.

- Perform molecular analyses, such as qPCR, to investigate the expression of genes involved in cardiac regeneration and fibrosis.

Visualizations

Signaling Pathway Diagram

Caption: Wnt/β-catenin signaling and the inhibitory action of ICG-001.

Experimental Workflow Diagram

Caption: General workflow for an in vivo efficacy study of ICG-001.

References

- 1. The CREB binding protein inhibitor ICG-001 suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CBP/β-Catenin Antagonist, ICG-001, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. The β-catenin/CBP-antagonist ICG-001 inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Small Molecule Wnt Signaling Modulator ICG-001 Improves Contractile Function in Chronically Infarcted Rat Myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The CREB-binding protein inhibitor ICG-001: a promising therapeutic strategy in sporadic meningioma with NF2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: ARV-110 as a Tool for Studying Induced Protein-Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARV-110 (Bavdegalutamide) is a pioneering PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2][3] As a heterobifunctional molecule, ARV-110 consists of a ligand that binds to the AR's ligand-binding domain, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2][4][5] This dual-binding action induces a novel protein-protein interaction (PPI) by forming a ternary complex between AR and CRBN.[1][4][6] This event triggers the polyubiquitination of AR, marking it for subsequent degradation by the 26S proteasome.[4][7][8] This unique mechanism of action makes ARV-110 not only a therapeutic candidate for castration-resistant prostate cancer (CRPC) but also an invaluable chemical tool to study the dynamics of induced PPIs, E3 ligase biology, and the cellular consequences of targeted protein degradation.[1][9]

Mechanism of Action

The primary function of ARV-110 is to act as a molecular bridge, forcing the proximity of AR and the CRBN E3 ligase.[1][6] This induced interaction is the critical first step in the degradation cascade.[6] Unlike traditional inhibitors that block a protein's function, ARV-110 eliminates the protein entirely.[9] The molecule functions catalytically, meaning a single ARV-110 molecule can induce the degradation of multiple AR proteins.[4][5] This process provides a powerful system for researchers to investigate the formation kinetics and stability of a drug-induced ternary complex and its downstream physiological effects.[10]

Quantitative Data Summary

The efficacy of ARV-110 is defined by its ability to induce AR degradation. Key quantitative metrics include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dmax).

| Parameter | Cell Line | Value | Citation |

| DC₅₀ (Degradation) | VCaP | ~1.0 - 1.6 nM | [7][11] |

| DC₅₀ (Degradation) | LNCaP | ~1.0 nM | [4][12] |

| Dmax (Degradation) | VCaP | >95% | [4][5] |

| Dmax (Degradation) | LNCaP | >95% | [4][5] |

| In Vivo Degradation | Mouse Xenograft | >90% (at 1 mg/kg PO QD) | [3][7][13] |

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the ARV-110-induced protein-protein interaction and its functional consequences.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation

This protocol confirms that ARV-110 induces a physical interaction between AR and CRBN in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate VCaP cells and grow to 70-80% confluency. Treat cells with either vehicle (DMSO) or ARV-110 (e.g., 10 nM) for 4 hours.[4]

-

Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease and phosphatase inhibitors) on ice for 30 minutes.[14]

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[15]

-

Immunoprecipitation: Incubate the clarified lysate with a primary antibody against the "bait" protein (e.g., anti-AR antibody) for 4 hours to overnight at 4°C with gentle rotation.[16]

-

Complex Capture: Add Protein A/G magnetic or agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[17]

-

Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specific binders.[18]

-

Elution: Elute the captured proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with antibodies against the "prey" protein (CRBN) and the "bait" protein (AR) as a control. A band for CRBN should be present only in the ARV-110-treated sample.

Protocol 2: Surface Plasmon Resonance (SPR) to Quantify Ternary Complex Kinetics

SPR is a label-free technique used to measure the binding kinetics (association/dissociation rates) and affinity of binary and ternary complexes in real-time.[19][20][21]

Methodology:

-

Immobilization: Immobilize a high-purity, biotinylated E3 ligase (e.g., CRBN) onto a streptavidin-coated SPR sensor chip.[19][21]

-

Binary Interaction Analysis:

-

To measure the ARV-110/CRBN interaction, inject varying concentrations of ARV-110 over the sensor chip and measure the binding response.

-

Separately, to measure the ARV-110/AR interaction, immobilize AR and inject ARV-110 as the analyte.

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a constant, saturating concentration of the target protein (AR) mixed with varying concentrations of ARV-110.[19]

-

Inject these mixtures over the immobilized CRBN surface. The resulting binding signal reflects the formation of the AR-ARV110-CRBN ternary complex.[22]

-

-

Data Analysis: Fit the resulting sensorgrams to appropriate kinetic models (e.g., 1:1 binding or steady-state affinity) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.[21][22] This data is crucial for understanding the stability and cooperativity of the complex.

Protocol 3: In-Cell Target Engagement using NanoBRET™

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of compound binding to a target protein within living cells, providing insight into target engagement and cell permeability.[23][24][25]

Methodology:

-

Cell Line Engineering: Create a cell line (e.g., HEK293) that expresses the target protein (AR) fused to a NanoLuc® luciferase enzyme.[6][24]

-

Assay Setup:

-

Plate the engineered cells in a white, 96- or 384-well plate.

-

Add a cell-permeable fluorescent tracer that specifically binds to the AR. This creates a BRET signal between the NanoLuc®-AR and the tracer.

-

-

Competitive Displacement: Add ARV-110 at various concentrations to the cells. If ARV-110 enters the cell and binds to AR, it will displace the fluorescent tracer, causing a dose-dependent decrease in the BRET signal.[24]

-

Data Acquisition: Measure the BRET ratio using a luminometer capable of detecting both donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

-

Analysis: Plot the BRET ratio against the concentration of ARV-110 and fit the data to a dose-response curve to determine the IC₅₀ value, which reflects the compound's apparent affinity for the target in a live-cell environment. This can be performed on live cells to assess permeability and on permeabilized cells to measure maximal binding potential.[23][24]

References

- 1. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nursingcenter.com [nursingcenter.com]

- 10. Ternary Complex Formation [promega.com]

- 11. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. benchchem.com [benchchem.com]

- 16. assaygenie.com [assaygenie.com]

- 17. bitesizebio.com [bitesizebio.com]

- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 19. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]

- 20. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]

- 21. aragen.com [aragen.com]

- 22. o2hdiscovery.co [o2hdiscovery.co]

- 23. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. selvita.com [selvita.com]

- 25. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]

Measuring the Binding Affinity of [Compound Name]: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binding affinity, the strength of the interaction between a biomolecule (like a protein or nucleic acid) and a ligand (such as [Compound Name]), is a critical parameter in drug discovery and fundamental biological research. It is typically quantified by the equilibrium dissociation constant (K D), where a smaller K D value signifies a stronger binding interaction.[1] Accurate determination of binding affinity is essential for understanding structure-activity relationships, optimizing lead compounds, and elucidating biological mechanisms.

This document provides detailed application notes and protocols for several key label-free and solution-based techniques used to measure the binding affinity of [Compound Name]. These methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Microscale Thermophoresis (MST).

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is an optical technique that allows for the real-time, label-free analysis of biomolecular interactions.[2] It measures changes in the refractive index at the surface of a sensor chip as an analyte ([Compound Name]) flows over an immobilized ligand (the target biomolecule).[2] This change is proportional to the mass bound to the surface, allowing for the determination of association (k a ) and dissociation (k d ) rate constants, from which the equilibrium dissociation constant (K D ) can be calculated.[2]

Experimental Workflow Diagram

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Protocol for SPR Analysis

1. Materials and Reagents:

-

SPR instrument (e.g., Biacore)

-

Sensor Chip (e.g., CM5 chip for amine coupling)[3]

-

Ligand (Target protein), purified and in a suitable buffer

-

Analyte ([Compound Name]), dissolved in running buffer

-

Running Buffer (e.g., HBS-EP+)

-

Immobilization Buffers (e.g., 10 mM Sodium Acetate at various pH values)

-

Amine Coupling Kit: EDC, NHS, and Ethanolamine-HCl

2. Ligand Immobilization:

-

Equilibrate the system with running buffer.

-

Perform a pH scouting experiment to determine the optimal pH for ligand pre-concentration on the sensor surface.[4]

-

Activate the sensor surface by injecting a 1:1 mixture of EDC/NHS.

-

Inject the ligand solution (typically 5-50 µg/mL in the optimal immobilization buffer) to achieve the desired immobilization level.[4][5]

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

3. Analyte Binding Analysis:

-

Establish a stable baseline by flowing running buffer over the sensor surface.[6]

-

Prepare a dilution series of the analyte ([Compound Name]) in running buffer. Include a zero-concentration sample (buffer only) for double referencing.

-

Inject each analyte concentration for a set amount of time to monitor the association phase.[5]

-

Switch back to flowing running buffer to monitor the dissociation phase.[2]

-

After the dissociation phase, inject a regeneration solution (if necessary) to remove all bound analyte and prepare the surface for the next injection.[7]

-

Repeat the injection cycle for all analyte concentrations in ascending order.[5]

4. Data Analysis:

-

Subtract the reference channel data and the zero-concentration (buffer) injection data from the active channel data.

-

Fit the processed sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[2]

-

The fitting will yield the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

Quantitative Data Summary

| Parameter | Symbol | Typical Range | Unit |

| Association Rate Constant | k a (k on ) | 10³ - 10⁷ | M⁻¹s⁻¹ |

| Dissociation Rate Constant | k d (k off ) | 10⁻⁵ - 10⁻¹ | s⁻¹ |

| Equilibrium Dissociation Constant | K D | pM - mM | M |

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that measures the heat released or absorbed during a binding event.[8] It is considered the gold standard for binding analysis as it directly measures the binding thermodynamics in a single experiment, providing the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8][9][10] From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

Principle Diagram

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Protocol for ITC Analysis

1. Materials and Reagents:

-

Isothermal Titration Calorimeter

-

Macromolecule (Target protein), purified and accurately concentrated

-

Ligand ([Compound Name]), purified and accurately concentrated

-

Assay Buffer (e.g., PBS or HEPES). The buffer for the macromolecule and ligand must be identical to minimize heats of dilution.[10]

2. Sample Preparation:

-

Exhaustively dialyze both the macromolecule and the ligand against the final assay buffer to ensure a perfect match.[9]

-

Degas all solutions immediately before use to prevent air bubbles in the cells.[10]

-

Accurately determine the concentrations of the macromolecule and ligand solutions. Errors in concentration directly affect the determined stoichiometry and affinity.[10]

-

Typical starting concentrations are 5-50 µM for the macromolecule in the cell and 50-500 µM for the ligand in the syringe (at least 10-fold higher than the cell concentration).[10]

3. ITC Experiment:

-

Equilibrate the instrument to the desired experimental temperature.

-

Load the sample cell with the macromolecule solution (approx. 300 µL) and the injection syringe with the ligand solution (approx. 100-120 µL).[10]

-

Perform an initial small injection (e.g., 0.5 µL) which is typically discarded during analysis, followed by a series of injections (e.g., 15-25 injections of 2-3 µL each).

-

Allow the system to return to baseline between each injection.

-

Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.[9]

4. Data Analysis:

-

Subtract the heat of dilution (ligand-into-buffer) from the primary titration data.

-

Integrate the area of each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.[8]

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K D , n, and ΔH.

Quantitative Data Summary

| Parameter | Symbol | Typical Range | Unit |

| Dissociation Constant | K D | nM - mM | M |

| Stoichiometry | n | 0.5 - 2.0 | (unitless) |

| Enthalpy Change | ΔH | ± 100 | kcal/mol |

| Entropy Change | ΔS | Varies | cal/mol·K |

Bio-Layer Interferometry (BLI)

BLI is an optical, label-free technique used for real-time monitoring of biomolecular interactions.[11] It measures the change in the interference pattern of white light reflected from two surfaces: an internal reference layer and a biocompatible layer on the tip of a biosensor.[6][12] When a ligand immobilized on the biosensor tip binds to an analyte in solution, the thickness of the biocompatible layer increases, causing a wavelength shift (Δλ) that is proportional to the number of bound molecules.[11][12]

Experimental Workflow Diagram

Caption: Workflow for a Bio-Layer Interferometry (BLI) experiment.

Protocol for BLI Analysis

1. Materials and Reagents:

-

BLI instrument (e.g., Octet)

-

Biosensors appropriate for the ligand (e.g., Streptavidin (SA) for biotinylated ligands, Ni-NTA for His-tagged proteins)[7][13]

-

96-well or 384-well microplates[6]

-

Ligand (Target protein), prepared for immobilization

-

Analyte ([Compound Name]), serially diluted in assay buffer

-

Assay Buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)

2. Experimental Setup:

-

Hydrate the biosensors in assay buffer for at least 10 minutes.

-

Prepare the 96-well plate by adding assay buffer, ligand solution, and analyte dilutions to the appropriate columns.[12] A typical experiment uses 180-200 µL per well.[12][13]

-

Place the prepared plate and the hydrated biosensors into the instrument.

3. BLI Measurement:

-

Baseline: The instrument first dips the sensors into buffer wells to establish a stable baseline.[6]

-

Loading: The sensors are moved to the wells containing the ligand for immobilization. The binding of the ligand to the sensor surface is monitored in real-time.

-

Second Baseline: Sensors are moved back to buffer wells to wash away unbound ligand and establish a new baseline.[11]

-

Association: Sensors are moved to the wells containing the serial dilutions of the analyte ([Compound Name]) to measure the binding interaction.

-

Dissociation: Finally, the sensors are moved back to buffer wells to monitor the dissociation of the analyte from the immobilized ligand.

4. Data Analysis:

-

Align the data to the baseline and dissociation steps.

-

Subtract the signal from a reference sensor (which was not exposed to the analyte) from the active sensors.

-

Fit the processed binding curves using the instrument's data analysis software to a suitable kinetic model (e.g., 1:1 or 2:1 binding).

-

The software calculates k a , k d , and the overall K D .

Quantitative Data Summary

| Parameter | Symbol | Typical Range | Unit |

| Association Rate Constant | k a (k on ) | 10³ - 10⁷ | M⁻¹s⁻¹ |

| Dissociation Rate Constant | k d (k off ) | 10⁻⁶ - 10⁻¹ | s⁻¹ |

| Equilibrium Dissociation Constant | K D | pM - mM | M |

Microscale Thermophoresis (MST)

MST is a highly sensitive technique that measures molecular interactions in solution by detecting changes in the thermophoretic movement of a molecule in a microscopic temperature gradient.[14][15][16] Thermophoresis, the directed movement of molecules along a temperature gradient, is dependent on the size, charge, and hydration shell of a molecule.[17] When [Compound Name] binds to a fluorescently labeled target molecule, these properties change, leading to a detectable change in its movement, which is used to determine the binding affinity.

Experimental Workflow Diagram

Caption: Workflow for a Microscale Thermophoresis (MST) experiment.

Protocol for MST Analysis

1. Materials and Reagents:

-

MST instrument (e.g., Monolith)

-

Fluorescent labeling kit (e.g., RED-tris-NTA for His-tagged proteins or amine-reactive dyes)

-

Target protein

-

Ligand ([Compound Name])

-

MST-grade capillaries

-